molecular formula C5H7Cl3O B2769041 1-(Trichloromethyl)cyclobutanol CAS No. 913708-40-4

1-(Trichloromethyl)cyclobutanol

Cat. No.: B2769041
CAS No.: 913708-40-4
M. Wt: 189.46
InChI Key: VHOOIIMDWJHGGY-UHFFFAOYSA-N
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Description

1-(Trichloromethyl)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a trichloromethyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(Trichloromethyl)cyclobutanol can be achieved through several routes. One common method involves the reaction of cyclobutanone with trichloromethyl lithium, followed by hydrolysis. This reaction typically requires anhydrous conditions and low temperatures to ensure the stability of the trichloromethyl lithium reagent. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(Trichloromethyl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trichloromethyl)cyclobutanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Trichloromethyl)cyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the cyclobutane ring can undergo ring-opening reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

1-(Trichloromethyl)cyclobutanol can be compared with other cyclobutane derivatives, such as cyclobutanol and cyclobutanone. While cyclobutanol contains only a hydroxyl group, and cyclobutanone contains a carbonyl group, this compound is unique due to the presence of the trichloromethyl group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Similar compounds include:

    Cyclobutanol: A simple cyclobutane derivative with a hydroxyl group.

    Cyclobutanone: A cyclobutane derivative with a carbonyl group.

    1-(Dichloromethyl)cyclobutanol: A related compound with two chlorine atoms instead of three.

Properties

IUPAC Name

1-(trichloromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O/c6-5(7,8)4(9)2-1-3-4/h9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOOIIMDWJHGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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